molecular formula C27H33N6O6PS B14897868 Isopropyl (((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(4-((4-hydroxyphenyl)thio)phenoxy)phosphoryl)-D-alaninate

Isopropyl (((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(4-((4-hydroxyphenyl)thio)phenoxy)phosphoryl)-D-alaninate

Cat. No.: B14897868
M. Wt: 600.6 g/mol
InChI Key: SPKAAWQHMIQNAR-QLHJPDBNSA-N
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Description

Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(4-((4-hydroxyphenyl)thio)phenoxy)phosphoryl)-D-alaninate is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, a phenylthio group, and a phosphoryl-D-alaninate moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(4-((4-hydroxyphenyl)thio)phenoxy)phosphoryl)-D-alaninate involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps typically include:

    Protection of the amino group: on the purine base to prevent unwanted reactions.

    Coupling of the protected purine base: with the isopropyl group through an ether linkage.

    Introduction of the phenylthio group: via a substitution reaction.

    Formation of the phosphoryl-D-alaninate moiety: through phosphorylation and subsequent coupling with the purine-phenylthio intermediate.

    Deprotection of functional groups: to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(4-((4-hydroxyphenyl)thio)phenoxy)phosphoryl)-D-alaninate can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The phosphoryl group can be reduced to a phosphite.

    Substitution: The hydroxyl group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phosphite derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme-substrate interactions due to its unique structure.

    Medicine: Potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of novel materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(4-((4-hydroxyphenyl)thio)phenoxy)phosphoryl)-D-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base may mimic natural substrates or inhibitors, while the phenylthio and phosphoryl groups can enhance binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine analogs: Compounds with similar purine bases but different substituents.

    Phenylthio derivatives: Compounds with phenylthio groups attached to different scaffolds.

    Phosphoryl-D-alaninate analogs: Compounds with similar phosphoryl and alaninate moieties but different core structures.

Uniqueness

Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(4-((4-hydroxyphenyl)thio)phenoxy)phosphoryl)-D-alaninate is unique due to its combination of a purine base, phenylthio group, and phosphoryl-D-alaninate moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H33N6O6PS

Molecular Weight

600.6 g/mol

IUPAC Name

propan-2-yl (2R)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[4-(4-hydroxyphenyl)sulfanylphenoxy]phosphoryl]amino]propanoate

InChI

InChI=1S/C27H33N6O6PS/c1-17(2)38-27(35)19(4)32-40(36,16-37-18(3)13-33-15-31-24-25(28)29-14-30-26(24)33)39-21-7-11-23(12-8-21)41-22-9-5-20(34)6-10-22/h5-12,14-15,17-19,34H,13,16H2,1-4H3,(H,32,36)(H2,28,29,30)/t18-,19-,40?/m1/s1

InChI Key

SPKAAWQHMIQNAR-QLHJPDBNSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@H](C)C(=O)OC(C)C)OC3=CC=C(C=C3)SC4=CC=C(C=C4)O

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=C(C=C3)SC4=CC=C(C=C4)O

Origin of Product

United States

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